Kaempferol 3-gentiobioside

Description

Kaempferol 3-gentiobioside has been reported in Meconopsis grandis, Glycine max, and other organisms with data available.

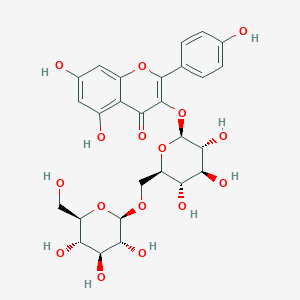

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-8-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-12(31)5-11(30)6-13(16)40-24(25)9-1-3-10(29)4-2-9/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITPRCODIALMOV-DEFKTLOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309020 | |

| Record name | Kaempferol 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22149-35-5 | |

| Record name | Kaempferol 3-O-gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22149-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Kaempferol 3-gentiobioside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-gentiobioside is a naturally occurring flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom. This document provides an in-depth technical overview of its primary natural sources, distribution within plant tissues, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the biosynthetic pathway leading to its formation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development who are interested in the therapeutic potential and applications of this bioactive compound.

Natural Sources and Distribution

This compound has been identified in a variety of plant species, with notable concentrations found in the Fabaceae (legume) family. The distribution of this compound can vary significantly between different plant parts and is influenced by factors such as the developmental stage of the plant.

Quantitative Data Summary

The following table summarizes the quantitative data available for this compound in various plant sources. It is important to note that the concentration of this phytochemical can be influenced by geographical location, climate, and harvesting time.

| Plant Species | Family | Plant Part | Concentration (% Dry Weight) | Reference |

| Cassia alata (L.) Roxb. | Fabaceae | Mature Leaves | 2.0 - 5.0% | [1] |

| Cassia alata (L.) Roxb. | Fabaceae | Juvenile Leaves | 1.0 - 4.0% | [1] |

| Cassia alata (L.) Roxb. | Fabaceae | Seeds | Not Detected | [1] |

Qualitative Occurrences:

-

Glycine max (Soybean)[2]

-

Meconopsis grandis[2]

-

Ginkgo biloba

-

Various species of ferns, including Asplenium nidus.

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid pathway, beginning with the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of the kaempferol aglycone, which is then glycosylated to yield this compound. The final step involves the transfer of a gentiobiose moiety from a sugar donor, such as UDP-gentiobiose, to the 3-hydroxyl group of kaempferol, a reaction catalyzed by a specific UDP-glycosyltransferase (UGT).

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a general method for the extraction and isolation of kaempferol glycosides from plant material and can be adapted for this compound.

Materials:

-

Dried and powdered plant material

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Distilled water

-

Silica gel for column chromatography (60-120 mesh)

-

Sephadex LH-20

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Extraction:

-

Macerate the dried, powdered plant material with 80% aqueous methanol (1:10 w/v) at room temperature for 48 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water and partition successively with n-hexane and ethyl acetate.

-

The ethyl acetate fraction is expected to be enriched with flavonoid glycosides. Concentrate this fraction to dryness.

-

-

Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform and methanol (e.g., 95:5, 90:10, 85:15, v/v).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:acetic acid:water, 100:11:11:27, v/v/v/v).

-

Combine fractions showing similar TLC profiles.

-

-

Purification:

-

Further purify the combined fractions containing this compound using Sephadex LH-20 column chromatography with methanol as the eluent.

-

The purified compound can be obtained by crystallization or freeze-drying.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

-

Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; followed by a re-equilibration period. The gradient should be optimized based on the specific column and system.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 265 nm or 350 nm

-

Injection Volume: 10 µL

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of pure this compound in methanol. Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Sample Solution: Accurately weigh the dried plant extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Conclusion

This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound. The provided protocols and data serve as a foundational resource for researchers to explore the potential of this flavonoid. Further research is warranted to quantify its presence in a wider range of plant species and to fully elucidate the specific enzymes involved in its biosynthesis. Such studies will be crucial for the sustainable sourcing and development of this compound for pharmaceutical and nutraceutical applications.

References

Unveiling Kaempferol 3-gentiobioside: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-gentiobioside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of kaempferol, it belongs to the flavonol subclass of flavonoids, which are widely distributed throughout the plant kingdom. This technical guide provides an in-depth overview of the discovery of this compound in various plant sources, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Plant Sources and Quantitative Occurrence

This compound has been identified in a diverse range of plant species. The concentration of this compound can vary significantly depending on the plant part, developmental stage, and environmental conditions. Mature leaves of Senna alata (also known as Cassia alata) have been reported to contain the highest concentration of this metabolite.[1][2] Other notable plant sources include Glycine max (soybean), Helichrysum arenarium (dwarf everlast), Meconopsis grandis (Himalayan blue poppy), Breynia androgyna, Tribulus terrestris, and Asplenium nidus.[3]

| Plant Species | Plant Part | Concentration (% w/w) | Reference |

| Senna alata (syn. Cassia alata) | Mature Leaves | 2.0 - 5.0 | [1][2] |

| Senna alata (syn. Cassia alata) | Juvenile Leaves | 1.0 - 4.0 | |

| Senna alata (syn. Cassia alata) | Flower (Sepal and Petal) | Detected | |

| Senna alata (syn. Cassia alata) | Rachis | Detected | |

| Senna alata (syn. Cassia alata) | Stem | Detected | |

| Senna alata (syn. Cassia alata) | Seed | Not Detected |

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from plant materials typically involve a multi-step process encompassing extraction, fractionation, and chromatographic separation. The following is a generalized protocol compiled from various methodologies.

Extraction

-

Plant Material Preparation: Air-dry the desired plant material (e.g., leaves of Senna alata) at room temperature and grind it into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material in 70% ethanol or methanol at room temperature for 48-72 hours. The solvent-to-sample ratio is typically 10:1 (v/w). The extraction process should be repeated multiple times (e.g., three times) to ensure exhaustive extraction.

-

Filtration and Concentration: Filter the combined extracts to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

-

Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol fractions).

Chromatographic Purification

-

Column Chromatography: The enriched fraction is subjected to column chromatography for further purification.

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used.

-

Mobile Phase: A gradient elution system is typically employed. A common solvent system is a mixture of chloroform and methanol, with a gradually increasing proportion of methanol. Another option is a gradient of ethyl acetate in n-hexane.

-

-

Sephadex LH-20 Chromatography: For further purification and removal of pigments and other impurities, the fractions containing this compound can be passed through a Sephadex LH-20 column using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC is the final step.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

-

Detection: UV detection at a wavelength of approximately 265 nm or 350 nm.

-

Structure Elucidation

The purified compound is identified and characterized using various spectroscopic techniques, including:

-

UV-Vis Spectroscopy: To determine the absorption maxima.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure.

Biological Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cellular processes such as proliferation, inflammation, and fibrosis.

TGF-β/ALK5/Smad Signaling Pathway

This compound has been identified as a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. It directly binds to the ATP-binding site of the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5), thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of the downstream signaling molecules, Smad2 and Smad3. As a result, the translocation of the Smad protein complex to the nucleus is blocked, leading to the downregulation of TGF-β target gene expression. This mechanism underlies the anti-fibrotic and anti-proliferative effects of this compound.

NOTCH Signaling Pathway

Recent studies have also implicated this compound in the modulation of the NOTCH signaling pathway. It has been shown to effectively target NOTCH1, a key receptor in this pathway. By inhibiting the activation of the NOTCH pathway, this compound can attenuate airway inflammation and mucus hypersecretion, suggesting its potential in treating allergic asthma. The precise molecular interactions are still under investigation, but it is believed to interfere with the downstream signaling cascade that leads to the expression of target genes like HES1.

Experimental Workflow Visualization

The overall process for the discovery and isolation of this compound from plant sources can be visualized as a streamlined workflow.

Conclusion

This compound represents a promising natural compound with well-defined mechanisms of action on critical cellular signaling pathways. This technical guide provides a comprehensive overview of its discovery in various plant sources, detailed protocols for its isolation and purification, and insights into its biological activities. The presented information, including the structured data tables and visual diagrams of experimental workflows and signaling pathways, is intended to facilitate further research and development of this compound as a potential therapeutic agent. As our understanding of this compound deepens, it is poised to become a significant molecule in the fields of phytochemistry and drug discovery.

References

- 1. informaticsjournals.co.in [informaticsjournals.co.in]

- 2. Kaempferol Suppresses Transforming Growth Factor-β1–Induced Epithelial-to-Mesenchymal Transition and Migration of A549 Lung Cancer Cells by Inhibiting Akt1-Mediated Phosphorylation of Smad3 at Threonine-179 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C27H30O16 | CID 9960512 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Flora's Blueprint: A Technical Guide to the Biosynthesis of Kaempferol 3-Gentiobioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-gentiobioside, a naturally occurring flavonoid glycoside, is a subject of increasing interest within the scientific community due to its potential therapeutic properties. Found in a variety of plants, this complex molecule's biosynthesis is a multi-step enzymatic process.[1][2] This in-depth technical guide delineates the core biosynthesis pathway of this compound in flora, providing a detailed overview for researchers, scientists, and drug development professionals. The guide summarizes key enzymes, presents detailed experimental protocols for their characterization, and offers quantitative data to facilitate comparative analysis and further research.

Core Biosynthesis Pathway: From Phenylalanine to a Bioactive Glycoside

The journey from a simple amino acid to the complex this compound involves two major stages: the formation of the kaempferol aglycone and its subsequent glycosylation.

Phenylpropanoid Pathway: Crafting the Kaempferol Backbone

The biosynthesis of the kaempferol aglycone begins with the amino acid phenylalanine and proceeds through the well-established phenylpropanoid pathway. This pathway is a fundamental route in plants for the synthesis of a wide array of secondary metabolites.

The key steps leading to kaempferol are:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of phenylalanine, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H) .

-

Activation of p-Coumaric Acid: The carboxyl group of p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) , forming p-coumaroyl-CoA.

-

Chalcone Synthesis: The central reaction in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) , to produce naringenin chalcone.

-

Isomerization to a Flavanone: Naringenin chalcone is then cyclized by chalcone isomerase (CHI) to form the flavanone, naringenin.

-

Hydroxylation to a Dihydroflavonol: Naringenin is hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol.

-

Formation of the Flavonol: Finally, the introduction of a double bond between C2 and C3 of dihydrokaempferol by flavonol synthase (FLS) results in the formation of the kaempferol aglycone.

Sequential Glycosylation: The Genesis of this compound

The attachment of the gentiobioside moiety to the 3-hydroxyl group of kaempferol is a two-step process, each step being catalyzed by a specific UDP-glycosyltransferase (UGT). UGTs are a large family of enzymes that transfer a glycosyl group from a nucleotide sugar donor, typically UDP-glucose, to an acceptor molecule.

Step 1: Monoglucosylation of Kaempferol

The initial glycosylation event is the transfer of a single glucose molecule to the 3-hydroxyl group of kaempferol. This reaction is catalyzed by a flavonol 3-O-glucosyltransferase (EC 2.4.1.91) .[3] This enzyme specifically recognizes flavonols like kaempferol and utilizes UDP-glucose as the sugar donor to form kaempferol 3-O-glucoside.

Step 2: Formation of the Gentiobioside Linkage

The second and final step involves the addition of a second glucose molecule to the first, forming a β-1,6 glycosidic bond, which is characteristic of gentiobiose. This reaction is catalyzed by a flavonoid glucoside 1,6-glucosyltransferase . A well-characterized example of such an enzyme is CaUGT3, isolated from Catharanthus roseus.[4][5] This enzyme specifically recognizes the flavonoid 3-O-glucoside as its acceptor substrate and UDP-glucose as the donor, leading to the synthesis of kaempferol 3-O-gentiobioside.

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in the biosynthesis and study of this compound, the following diagrams have been generated using the DOT language.

Caption: Biosynthesis pathway of this compound.

Caption: Experimental workflow for UGT characterization.

Experimental Protocols

The characterization of the enzymes involved in this compound biosynthesis is crucial for understanding their function and for potential bioengineering applications. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and Purification of UGTs

-

Gene Isolation and Cloning: The open reading frame (ORF) of the target UGT gene is amplified from a cDNA library of the plant of interest using gene-specific primers. The amplified product is then cloned into a suitable expression vector, such as pET-28a(+), which often includes a tag (e.g., His-tag) for purification.

-

Transformation and Expression: The expression vector is transformed into a suitable host, typically E. coli strain BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

-

Protein Purification: Cells are harvested by centrifugation and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography, such as Ni-NTA affinity chromatography for His-tagged proteins. The purity and size of the protein are confirmed by SDS-PAGE.

Protocol 2: In Vitro Enzyme Assay for Flavonol 3-O-Glucosyltransferase

-

Reaction Mixture: A typical reaction mixture (total volume of 100-200 µL) contains:

-

Purified recombinant flavonol 3-O-glucosyltransferase (1-5 µg)

-

Kaempferol (acceptor substrate), typically 50-100 µM dissolved in a small amount of DMSO.

-

UDP-glucose (sugar donor), typically 1-2 mM.

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5-8.0).

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: The reaction is stopped by adding an equal volume of an acidic solution (e.g., 5% HCl or 10% acetic acid).

-

Product Analysis: The reaction mixture is centrifuged to pellet any precipitated protein, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product, kaempferol 3-O-glucoside.

Protocol 3: In Vitro Enzyme Assay for Flavonoid Glucoside 1,6-Glucosyltransferase

-

Reaction Mixture: The setup is similar to the first glycosylation step, with the key difference being the acceptor substrate:

-

Purified recombinant flavonoid glucoside 1,6-glucosyltransferase (e.g., CaUGT3)

-

Kaempferol 3-O-glucoside (acceptor substrate)

-

UDP-glucose (sugar donor)

-

Reaction buffer

-

-

Incubation and Termination: The incubation and termination procedures are the same as described in Protocol 2.

-

Product Analysis: The formation of this compound is monitored and quantified using HPLC or LC-MS. The product can be identified by comparing its retention time and mass spectrum with an authentic standard or by structural elucidation using techniques like NMR.

Protocol 4: HPLC Analysis of Reaction Products

-

Chromatographic System: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of two solvents, such as:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid).

-

Solvent B: Acetonitrile or methanol with a small amount of acid.

-

-

Detection: Flavonoids are detected using a UV-Vis detector, typically at a wavelength of around 350 nm. A mass spectrometer can be coupled to the HPLC system for mass identification of the products.

-

Quantification: The concentration of the product is determined by comparing the peak area to a standard curve generated with a known concentration of the authentic compound.

Quantitative Data

The following tables summarize representative kinetic parameters for the enzymes involved in the biosynthesis of kaempferol glycosides. It is important to note that these values can vary depending on the specific enzyme source and experimental conditions.

Table 1: Kinetic Parameters of Flavonol 3-O-Glucosyltransferases

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/mg/min) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| Vitis vinifera (VvGT1) | Kaempferol | 150 ± 20 | - | 0.03 | 0.0002 | |

| Freesia hybrida (Fh3GT1) | Kaempferol | 28.3 ± 2.1 | - | 0.52 | 0.018 | |

| Rubus chingii (RchUGT169) | Kaempferol | 517.9 ± 7.2 | 64.15 ± 0.87 (mmol/L·µg·min) | 5.38 x 10-3 | 1.04 x 10-5 |

Table 2: Kinetic Parameters of a Flavonoid Glucoside 1,6-Glucosyltransferase (CaUGT3 from Catharanthus roseus)

| Substrate (Flavonoid 3-O-glucoside) | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| Quercetin 3-O-glucoside | 83 ± 5 | 0.29 ± 0.01 | 0.0035 |

Conclusion

The biosynthesis of this compound is a precisely regulated enzymatic cascade that builds upon the central phenylpropanoid pathway. The final, defining steps are catalyzed by a sequence of two distinct UDP-glycosyltransferases. Understanding this pathway at a molecular and biochemical level is paramount for researchers aiming to harness the potential of this bioactive compound. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the enzymology of flavonoid biosynthesis and for the development of metabolic engineering strategies to enhance the production of valuable natural products like this compound.

References

- 1. HPLC quantification of kaempferol-3-O-gentiobioside in Cassia alata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C27H30O16 | CID 9960512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Flavonol 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 4. Functional and structural characterization of a flavonoid glucoside 1,6-glucosyltransferase from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Initial Biological Activity Screening of Kaempferol 3-gentiobioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-gentiobioside is a naturally occurring flavonoid glycoside found in a variety of plant species. As a derivative of the well-studied flavonol kaempferol, it has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, summarizing key findings, detailing experimental methodologies, and illustrating relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Quantitative Biological Activity Data

The initial screening of this compound has revealed a range of biological activities. The following tables summarize the available quantitative data. It is important to note that for some assays, data for the specific 3-gentiobioside derivative is limited. In such cases, data for the aglycone (Kaempferol) or other closely related glycosides are provided for comparative purposes and are clearly indicated.

| Activity | Assay | Test System | IC₅₀ / Result | Reference Compound | IC₅₀ / Result (Reference) |

| Antidiabetic | α-Glucosidase Inhibition | In vitro | 50.0 µM | Acarbose | Not specified in source |

| Anticancer | ALK5 Inhibition | In vitro (Luciferase reporter assay) | Potent inhibitor | - | - |

| Anti-inflammatory | Attenuation of Airway Inflammation | OVA-induced mouse model | Dose-dependent reduction in pro-inflammatory cytokines | - | - |

Table 1.1: Antioxidant Activity of Kaempferol and Related Glycosides (for comparative purposes)

| Compound | Assay | IC₅₀ (µg/mL) |

| Kaempferol | DPPH Radical Scavenging | 3.70 ± 0.15[1] |

| Kaempferol-3-O-rutinoside | DPPH Radical Scavenging | 83.57 ± 1.28[2] |

| Kaempferol | ABTS Radical Scavenging | 3.70 ± 0.15[1] |

Table 1.2: Cytotoxicity of Kaempferol against Various Cancer Cell Lines (for comparative purposes)

| Compound | Cell Line | Assay | IC₅₀ |

| Kaempferol | A549 (Lung Carcinoma) | MTT | 35.80 ± 0.4 µg/mL[3] |

| Kaempferol | MCF-7 (Breast Adenocarcinoma) | MTT | 90.28 ± 4.2 µg/mL[3] |

| Kaempferol | HeLa (Cervical Adenocarcinoma) | Not Specified | Potent activity reported |

Table 1.3: Antimicrobial Activity of Kaempferol and Related Glycosides (for comparative purposes)

| Compound | Microorganism | Assay | MIC |

| Kaempferol | Staphylococcus aureus | Broth Microdilution | ≥512 μg/mL (no direct antibacterial activity, but inhibits biofilm formation) |

| Kaempferol | Colistin-Resistant Gram-Negative Bacteria | Broth Microdilution | ≥512 μg/mL |

| Kaempferol | Candida albicans | Broth Microdilution | 32-128 µg/mL |

Key Biological Activities and Signaling Pathways

Anticancer Activity: Inhibition of the TGF-β/ALK5/Smad Signaling Pathway

This compound has been identified as a potent inhibitor of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5). Overactivation of the TGF-β/ALK5/Smad signaling pathway is implicated in the progression of various cancers. By directly binding to the ATP-binding site of ALK5, this compound inhibits the phosphorylation and nuclear translocation of Smad2 and the expression of Smad4. This blockade of the signaling cascade leads to reduced cell proliferation, migration, and invasion of tumor cells.

References

Kaempferol 3-Gentiobioside: A Comprehensive Technical Guide to its Role as a Plant Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3-gentiobioside, a flavonoid glycoside found in a variety of plants, is a significant secondary metabolite with a range of biological activities. This technical guide provides an in-depth exploration of its biosynthesis, its role in plant defense mechanisms, and its potential therapeutic applications. Detailed experimental protocols for extraction, quantification, and bioactivity assessment are presented, alongside quantitative data and visual representations of key pathways to serve as a comprehensive resource for the scientific community.

Introduction

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment. Flavonoids, a major class of secondary metabolites, are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and other health-promoting properties. This compound is a glycosidic derivative of the flavonol kaempferol, where a gentiobiose sugar moiety is attached at the 3-hydroxyl position. This glycosylation enhances its solubility and stability within the plant. This document will delve into the multifaceted role of this compound as a plant secondary metabolite.

Chemical and Physical Properties

This compound is a complex molecule with the following key characteristics:

| Property | Value |

| Chemical Formula | C27H30O16 |

| Molecular Weight | 610.52 g/mol |

| Class | Flavonoid Glycoside (Flavonol) |

| Solubility | Higher water solubility compared to its aglycone, kaempferol. |

| Appearance | Typically a yellow, crystalline solid. |

Biosynthesis of this compound

The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, leading to the formation of the kaempferol aglycone. This is followed by a glycosylation step.

The core kaempferol structure is synthesized via the following key enzymatic steps:

-

Phenylalanine ammonia-lyase (PAL) , Cinnamate 4-hydroxylase (C4H) , and 4-Coumarate:CoA ligase (4CL) convert phenylalanine to 4-coumaroyl-CoA.

-

Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI) converts naringenin chalcone to naringenin.

-

Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonol synthase (FLS) introduces a double bond into dihydrokaempferol to yield kaempferol.

The final step in the formation of this compound is the attachment of a gentiobiose molecule to the 3-hydroxyl group of kaempferol. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) .

Biosynthesis pathway of this compound.

Role in Plant Defense

Kaempferol and its glycosides play a significant role in protecting plants against various biotic and abiotic stresses. Flavonoids are known to accumulate in response to pathogen attacks and contribute to the plant's defense arsenal.

Kaempferol has been shown to induce resistance to bacterial pathogens in plants like Arabidopsis. This is achieved through the activation of the salicylic acid (SA) and mitogen-activated protein kinase (MPK) signaling pathways. This leads to the upregulation of pathogenesis-related (PR) genes, which encode proteins with antimicrobial activities. While direct evidence for this compound's specific role in this pathway is still emerging, it is plausible that it acts as a stable, transportable precursor to the active aglycone.

Kaempferol's role in plant defense signaling.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries.

| Biological Activity | Assay | Target/Mechanism | Quantitative Data | Citation |

| Antidiabetic | α-Glucosidase Inhibition Assay | Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. | IC50: 50.0 µM | |

| Antioxidant | DPPH Radical Scavenging Assay | Scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. | IC50 values for kaempferol and related glycosides are generally in the low µg/mL range. | |

| Anti-inflammatory | Lipoxygenase Inhibition Assay | Inhibition of lipoxygenase, an enzyme involved in the inflammatory cascade. | This compound has shown weak inhibitory effects on 5-lipoxygenase. | [1] |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition Assay | Inhibition of COX-1 and COX-2 enzymes, key targets for anti-inflammatory drugs. | This compound has demonstrated weak inhibitory effects on COX-1. | [1] |

Experimental Protocols

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from plant material.

Workflow for extraction and isolation.

Methodology:

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves of Cassia alata) at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with 80% aqueous methanol at room temperature for 48 hours. Repeat the extraction process three times.

-

Filtration and Concentration: Filter the combined extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the compounds based on their polarity. Kaempferol glycosides are typically found in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Column Chromatography: Subject the desired fraction to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the compounds.

-

Preparative HPLC: Further purify the fractions containing this compound using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).

-

Structural Elucidation: Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

Reagents:

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Ultrapure water

-

Formic acid or phosphoric acid

-

This compound standard

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.

-

Sample Preparation: Extract the plant material as described in the extraction protocol. Dilute the extract to a suitable concentration with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). A typical gradient might start with a high percentage of A, gradually increasing the percentage of B over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Approximately 350 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. The content of this compound in Cassia alata has been reported to be in the range of 2.0-5.0% in mature leaves and 1.0-4.0% in juvenile leaves.[2]

DPPH Radical Scavenging Assay

This protocol is used to evaluate the antioxidant activity of this compound.

Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test sample (this compound)

-

Positive control (e.g., ascorbic acid, quercetin)

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test sample and the positive control in methanol.

-

In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).

-

Add the DPPH solution (e.g., 100 µL) to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion

This compound is a plant secondary metabolite of significant interest due to its diverse biological activities and its role in plant defense. This technical guide has provided a comprehensive overview of its biosynthesis, its function in protecting plants from pathogens, and its potential for therapeutic applications. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research and development in the fields of phytochemistry, pharmacology, and drug discovery. A deeper understanding of the mechanisms of action and the optimization of extraction and purification methods will be crucial for unlocking the full potential of this promising natural compound.

References

Therapeutic Potential of Kaempferol 3-Gentiobioside: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-gentiobioside (K3G), a naturally occurring flavonoid glycoside, has emerged as a promising therapeutic agent with a diverse range of pharmacological activities. This technical guide provides a comprehensive review of the existing scientific literature on the therapeutic potential of K3G, with a focus on its anticancer, anti-inflammatory, and antidiabetic properties. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways to support further research and drug development efforts.

Core Therapeutic Areas and Mechanisms of Action

Scientific evidence demonstrates the therapeutic efficacy of this compound across several key areas, primarily through the modulation of specific signaling pathways.

Anticancer Activity: Targeting the TGF-β/ALK5/Smad Pathway

This compound has been identified as a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is often overactivated in advanced stages of various human malignancies.[1][2] K3G directly targets the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5), a key component of this pathway. By binding to the ATP-site of ALK5, K3G inhibits the phosphorylation and nuclear translocation of Smad2 and the expression of Smad4, downstream effectors of the pathway.[1][2] This blockade of the TGF-β/ALK5/Smad cascade leads to a reduction in cancer cell proliferation, migration, and invasion.[1]

In vitro studies have shown that K3G can reverse the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, by upregulating the epithelial marker E-cadherin and downregulating mesenchymal markers such as N-cadherin, vimentin, and snail. Furthermore, in vivo studies using a human ovarian cancer xenograft mouse model have demonstrated that administration of K3G can significantly reduce tumor growth without apparent toxic effects.

Anti-inflammatory Effects: Modulation of NOTCH and TLR4/NF-κB/NLRP3 Pathways

In the context of allergic asthma, this compound has been shown to alleviate airway inflammation and mucus hypersecretion by interfering with the NOTCH and TLR4/NF-κB/NLRP3 signaling pathways. In an ovalbumin (OVA)-induced mouse model of allergic asthma, K3G treatment led to a significant reduction in the secretion of pro-inflammatory cytokines, including Immunoglobulin E (IgE), Tumor Necrosis Factor-alpha (TNF-α), histamine, Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

K3G treatment also mitigated the expression of Mucin 5AC (MUC5AC), a major component of mucus. Mechanistically, K3G was found to downregulate the expression of key proteins in the TLR4/NF-κB/NLRP3 pathway, including TLR4, phosphorylated-IκBα (p-IκBα), and phosphorylated-p65 (p-p65), as well as NLRP3. Furthermore, K3G effectively targets and inhibits the activation of the NOTCH pathway, with a particular effect on NOTCH1.

Antidiabetic Properties: α-Glucosidase Inhibition

This compound has demonstrated potential as an antidiabetic agent through its ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion. Inhibition of this enzyme delays the breakdown of carbohydrates into glucose, thereby reducing postprandial hyperglycemia. A study by Varghese et al. identified K3G as a potent α-glucosidase inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the literature on the therapeutic effects of this compound.

| Therapeutic Area | Target | Metric | Value | Cell/Model System | Reference |

| Anticancer | ALK5 | IC50 | 1.86 µM | In vitro kinase assay | |

| Anticancer | A2780 (Ovarian Cancer) | IC50 | 25 µM (approx.) | Cell proliferation assay | |

| Anticancer | SKOV3 (Ovarian Cancer) | IC50 | 25 µM (approx.) | Cell proliferation assay | |

| Antidiabetic | α-Glucosidase | IC50 | 50.0 µM | In vitro enzyme assay | |

| Anti-inflammatory | IgE | % Inhibition | Not specified | OVA-induced asthma model | |

| Anti-inflammatory | TNF-α | % Inhibition | Not specified | OVA-induced asthma model | |

| Anti-inflammatory | IL-1β | % Inhibition | Not specified | OVA-induced asthma model | |

| Anti-inflammatory | IL-6 | % Inhibition | Not specified | OVA-induced asthma model |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

Caption: TGF-β/ALK5/Smad signaling pathway inhibition by this compound.

Caption: NOTCH signaling pathway modulation by this compound in inflammation.

Caption: TLR4/NF-κB/NLRP3 pathway inhibition by this compound.

Caption: General experimental workflow for investigating this compound.

Detailed Experimental Protocols

This section provides a detailed overview of the methodologies employed in key studies investigating the therapeutic potential of this compound.

Anticancer Studies (TGF-β/ALK5/Smad Pathway)

-

Cell Lines: Human ovarian cancer cell lines (A2780, SKOV3) and human lung adenocarcinoma cells (A549) are commonly used.

-

Luciferase Reporter Assay for TGF-β Signaling:

-

Cells are co-transfected with a TGF-β-responsive luciferase reporter plasmid (e.g., pGL3-(CAGA)12) and a Renilla luciferase plasmid (for normalization).

-

After 24 hours, cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Cells are then stimulated with recombinant human TGF-β1 (typically 5 ng/mL) for another 24 hours.

-

Luciferase activity is measured using a dual-luciferase reporter assay system, and the firefly luciferase signal is normalized to the Renilla luciferase signal.

-

-

Cellular Thermal Shift Assay (CETSA) for ALK5 Target Engagement:

-

Intact cells are treated with either vehicle (DMSO) or this compound.

-

The cell suspensions are heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

-

Cells are lysed by freeze-thaw cycles, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble ALK5 in the supernatant is quantified by Western blot analysis. Ligand binding is indicated by a shift in the protein's melting curve to higher temperatures.

-

-

Western Blot Analysis:

-

Cells are treated with K3G and/or TGF-β1.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against p-Smad2, Smad2, E-cadherin, N-cadherin, and vimentin.

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Human Ovarian Cancer Xenograft Mouse Model:

-

Female athymic nude mice (4-6 weeks old) are used.

-

Human ovarian cancer cells (e.g., SKOV3) are injected subcutaneously into the flank of the mice.

-

When tumors reach a palpable size, mice are randomly assigned to treatment and control groups.

-

This compound (e.g., 20 mg/kg) or vehicle is administered intraperitoneally daily for a specified period (e.g., 21 days).

-

Tumor volume is measured regularly, and at the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).

-

Anti-inflammatory Studies (NOTCH and TLR4/NF-κB/NLRP3 Pathways)

-

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model:

-

BALB/c mice are sensitized by intraperitoneal injections of OVA emulsified in aluminum hydroxide on, for example, days 0 and 14.

-

From day 21, mice are challenged with aerosolized OVA for a set duration over several consecutive days.

-

This compound is administered (e.g., intragastrically) at different doses (e.g., 10, 20, 40 mg/kg) prior to each OVA challenge.

-

24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected for cytokine analysis, and lung tissues are harvested for histopathology and Western blot analysis.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

-

Levels of IgE, TNF-α, IL-1β, and IL-6 in the BALF are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

The absorbance is read at 450 nm using a microplate reader.

-

-

Western Blot Analysis:

-

Lung tissue homogenates are prepared.

-

Protein expression of NOTCH1, DLL4, TLR4, p-IκBα, and p-p65 is determined as described in the anticancer section, using specific primary antibodies for these proteins.

-

Antidiabetic Studies (α-Glucosidase Inhibition)

-

In Vitro α-Glucosidase Inhibition Assay:

-

A reaction mixture containing α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8) is pre-incubated with various concentrations of this compound for 10 minutes at 37°C.

-

The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

The mixture is incubated for another 20 minutes at 37°C.

-

The reaction is stopped by adding sodium carbonate.

-

The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

-

Conclusion

The collective evidence from the scientific literature strongly supports the therapeutic potential of this compound in diverse disease contexts. Its ability to specifically modulate key signaling pathways, such as TGF-β/ALK5/Smad in cancer, NOTCH and TLR4/NF-κB/NLRP3 in inflammation, and its inhibitory effect on α-glucosidase in diabetes, underscores its promise as a multi-target therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of this compound from preclinical studies to potential clinical applications. Further research is warranted to fully elucidate its mechanisms of action, optimize its delivery, and evaluate its safety and efficacy in human clinical trials.

References

Methodological & Application

Application Note: Quantification of Kaempferol 3-gentiobioside using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kaempferol 3-gentiobioside is a flavonoid glycoside found in various plants, including Cassia alata and soybean.[1][2] It is a derivative of kaempferol, a flavonol known for its antioxidant and other potential health benefits.[3] As research into the therapeutic properties of flavonoids continues, accurate and reliable quantification of specific glycosides like this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug development. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various sample matrices.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

| Property | Value | Source |

| Molecular Formula | C27H30O16 | [4][5] |

| Molecular Weight | 610.52 g/mol | |

| CAS Number | 22149-35-5 | |

| Solubility | Slightly soluble in water. Soluble in DMSO. | |

| Storage | Store at -20°C for short-term (1 month) or -80°C for long-term (6 months), protected from light. |

Experimental Protocols

1. Sample Preparation: Extraction from Plant Material

This protocol describes a general method for extracting flavonoids from plant samples. The efficiency of extraction can be influenced by the plant material and specific conditions, so optimization may be required.

Materials:

-

Dried and powdered plant material

-

70% Methanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Accurately weigh approximately 500 mg of the ground plant material into a centrifuge tube.

-

Add 10 mL of 70% methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

-

Place the tube in an ultrasonic water bath at 60°C for 60 minutes.

-

After sonication, centrifuge the sample at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

2. Preparation of Standard Solutions

Accurate standard solutions are essential for the calibration and quantification of the analyte.

Materials:

-

This compound reference standard (purity ≥98%)

-

Methanol (HPLC grade)

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. This is the primary stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

-

Store the stock and working standard solutions at 2-8°C and protect them from light.

3. HPLC Method Protocol

This method utilizes a reversed-phase C18 column and gradient elution for the separation and quantification of this compound.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1200 Series or equivalent with a diode-array detector (DAD) |

| Column | Zorbax SB-C18 (4.6 mm x 150 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water (v/v) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 265 nm and 350 nm (for flavonoids) |

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard solutions in ascending order of concentration to build the calibration curve.

-

Inject the prepared sample solutions.

-

After each run, monitor the chromatogram for the peak corresponding to this compound. The retention time should be consistent with the standard.

-

Integrate the peak area of this compound in both the standards and samples.

Data Presentation: Method Validation Summary

The following table summarizes the expected performance characteristics of the validated HPLC method. These values are based on typical performance for flavonoid analysis and should be verified during in-house validation.

| Parameter | Expected Value | Description |

| Retention Time (tR) | ~15-20 min | The time at which this compound elutes from the column. |

| Linearity (r²) | > 0.999 | Correlation coefficient for the calibration curve over the specified concentration range. |

| Range | 1 - 100 µg/mL | The concentration range over which the method is linear, precise, and accurate. |

| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of 3:1). |

| Limit of Quantification (LOQ) | ~0.3 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1). |

| Precision (%RSD) | < 2% | Relative Standard Deviation for replicate injections of the same standard. |

| Accuracy (% Recovery) | 98 - 102% | The percentage of the true amount of analyte recovered using the method. |

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps from sample preparation to final quantification.

Logical Relationship for Method Validation

Caption: Key parameters for validating the analytical method.

References

- 1. Showing Compound this compound (FDB016664) - FooDB [foodb.ca]

- 2. HPLC quantification of kaempferol-3-O-gentiobioside in Cassia alata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijariie.com [ijariie.com]

- 4. This compound | C27H30O16 | CID 9960512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Natural Product Description|Kaempferol 3-O-gentiobioside [sinophytochem.com]

Application Notes and Protocols for the Extraction and Purification of Kaempferol 3-gentiobioside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Kaempferol 3-gentiobioside, a flavonoid glycoside with known biological activities. The information is compiled from various scientific sources to assist researchers in isolating this compound from plant matrices for further study and development.

I. Introduction

This compound is a naturally occurring flavonoid found in various plants, including those of the Cassia (Senna) and Lindera genera. It has garnered interest for its potential therapeutic properties. Effective extraction and purification are crucial first steps in the research and development of this compound. This document outlines several common and efficient methods for its isolation and purification.

II. Extraction Techniques

The choice of extraction technique depends on factors such as the plant material, desired yield, and available equipment. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are modern techniques that offer advantages in terms of efficiency and reduced extraction time compared to conventional methods.

Quantitative Data on Extraction Methods

The following table summarizes typical parameters and yields for different extraction methods for flavonoids, including kaempferol and its glycosides, from plant sources like Cassia alata.

| Extraction Method | Plant Material | Solvent | Solid-to-Solvent Ratio | Time | Temperature/Power | Yield of Kaempferol Glycosides | Reference |

| Maceration | Cassia alata leaves | Ethanol | 1:20 (g/mL) | 120 min | Room Temperature | 12.01 mg/g DW | [1][2] |

| Ultrasound-Assisted Extraction (UAE) | Cassia alata leaves | Ethanol | 1:20 (g/mL) | 5 min | 0.83 W/mL | 18.60 mg/g DW | [1][2] |

| Microwave-Assisted Extraction (MAE) | Cassia alata leaves | Ethanol | 1:20 (g/mL) | 4 min | 20 W/mL (100 W) | 21.55 mg/g DW | [1] |

| Maceration | Senna alata leaves | Water/Methanol (3:7) | Not Specified | Exhaustive | Room Temperature | Not Specified |

DW: Dry Weight

Experimental Protocols

This protocol is based on optimized methods for kaempferol extraction from Cassia alata.

1. Sample Preparation:

-

Dry the leaves of Cassia alata at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Grind the dried leaves into a fine powder (particle size ≤125 µm).

2. Extraction Procedure:

-

Weigh 1 g of the powdered plant material and place it into a microwave extraction vessel.

-

Add 20 mL of 100% ethanol to the vessel (solid-to-solvent ratio of 1:20 g/mL).

-

Securely close the vessel and place it in the microwave extractor.

-

Set the microwave power to 100 W and the extraction time to 4 minutes.

-

After extraction, allow the vessel to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and store it at 4°C for further purification.

This is a general protocol adaptable for the extraction of this compound, based on common parameters for flavonoid extraction.

1. Sample Preparation:

-

Prepare the dried and powdered plant material as described in the MAE protocol.

2. Extraction Procedure:

-

Weigh 1 g of the powdered plant material and place it in a flask.

-

Add 15-20 mL of 70% ethanol (adjust the liquid-to-solid ratio as needed).

-

Place the flask in an ultrasonic bath.

-

Set the sonication temperature to approximately 60°C and the time to 30 minutes.

-

After extraction, filter the mixture to separate the extract from the solid residue.

-

Collect the filtrate for subsequent purification steps.

III. Purification Techniques

Following extraction, a multi-step purification process is typically required to isolate this compound to a high degree of purity. This often involves a combination of different column chromatography techniques.

Quantitative Data on Purification Steps

| Purification Step | Stationary Phase | Mobile Phase | Purity/Yield | Reference |

| Initial Fractionation | Silica Gel | Gradient of n-hexane and Ethyl Acetate | - | |

| Intermediate Purification | Sephadex LH-20 | Methanol or Chloroform:Methanol mixtures | - | |

| Final Purification | Preparative RP-HPLC (C18 column) | Acetic acid-methanol-tetrahydrofuran (75.2:16.6:8.2, v/v/v) | Purity: 92.45–99.79%, Yield: 84.8–94.5% |

Experimental Protocols

This protocol is a composite of common methods used for flavonoid glycoside purification.

1. Initial Silica Gel Chromatography (Fractionation):

-

Concentrate the crude extract obtained from MAE or UAE under reduced pressure to obtain a residue.

-

Dissolve the residue in a minimal amount of methanol.

-

Prepare a silica gel column packed with silica gel 60 (70-230 mesh).

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, start with 100% n-hexane, then progress to n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1), and finally 100% ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing under UV light.

-

Pool the fractions containing the target compound based on the TLC profile.

2. Sephadex LH-20 Chromatography (Size-Exclusion and Polarity-Based Separation):

-

Evaporate the solvent from the pooled fractions from the previous step.

-

Dissolve the residue in methanol.

-

Prepare a Sephadex LH-20 column and equilibrate it with methanol.

-

Load the sample onto the column.

-

Elute the column with methanol, collecting fractions.

-

Monitor the fractions by TLC to identify those containing this compound.

-

Combine the pure or enriched fractions.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing):

-

For high-purity isolation, the enriched fraction can be subjected to preparative HPLC.

-

Column: A reversed-phase C18 column (e.g., 100 mm × 19 mm i.d., 5 µm).

-

Mobile Phase: An isocratic or gradient system. An example is isocratic elution with a mixture of 0.5% acetic acid in water, methanol, and tetrahydrofuran (e.g., 75.2:16.6:8.2, v/v/v).

-

Flow Rate: A typical flow rate for a preparative column is in the range of 10-15 mL/min.

-

Detection: UV detector set at a wavelength where flavonoids absorb strongly (e.g., 265 nm or 368 nm).

-

Inject the sample and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound. The purity can be confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

IV. Experimental Workflows and Signaling Pathways

Diagrams

Caption: Workflow for Extraction and Purification.

Caption: Inhibition of TGF-β/ALK5/Smad Pathway.

Caption: Inhibition of NOTCH Signaling Pathway.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Kaempferol 3-Gentiobioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-gentiobioside is a naturally occurring flavonoid glycoside found in various medicinal plants. Flavonoids are well-documented for their antioxidant properties, which are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways. These properties make them promising candidates for the development of therapeutic agents against oxidative stress-related diseases. This document provides detailed application notes and protocols for the in vitro evaluation of the antioxidant activity of this compound using common and reliable assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.

Data Presentation

The antioxidant activity of flavonoids is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. The table below summarizes the available quantitative data for this compound and related compounds for comparative purposes.

| Compound | Assay | IC50 Value | Source |

| This compound-rich fraction | DPPH | 25.80 ± 2.01 µg/ml | [1] |

| Kaempferol | DPPH | 83.57 ± 1.28 µg/mL | [2] |

| Kaempferol | ABTS | 3.70 ± 0.15 μg/mL | [3] |

| Kaempferol-7-O-glucoside | DPPH | > 100 µM | [4] |

| Kaempferol-3-O-rhamnoside | DPPH | > 100 µM | [4] |

| Kaempferol-3-O-rutinoside | DPPH | > 100 µM | |

| Kaempferol-3-O-rutinoside | DPPH | 59.34 ± 1.5 μg/mL | |

| Ascorbic Acid (Standard) | DPPH | - | - |

| Trolox (Standard) | ABTS | - | - |

| Fe(II) (Standard) | FRAP | - | - |

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

96-well microplate

-

Microplate reader

-

Ascorbic acid (positive control)

Procedure:

-

Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in methanol.

-

Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a series of concentrations of ascorbic acid as a positive control.

-

-

Assay Protocol (Microplate Method):

-

Add 100 µL of the sample or standard solutions to the wells of a 96-well plate.

-

Add 100 µL of the DPPH working solution to all wells.

-

For the blank, add 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured spectrophotometrically.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Methanol (or Ethanol)

-

96-well microplate

-

Microplate reader

-

Trolox (positive control)

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Preparation of ABTS•+ Working Solution:

-

Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in methanol.

-

Perform serial dilutions to obtain a range of concentrations.

-

Prepare a series of concentrations of Trolox as a positive control.

-

-

Assay Protocol (Microplate Method):

-

Add 10 µL of the sample or standard solutions to the wells of a 96-well plate.

-

Add 200 µL of the ABTS•+ working solution to all wells.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Caption: Workflow for the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

-

This compound

-

Acetate buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O

-

Ferrous sulfate (FeSO₄·7H₂O) or Trolox (standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

-

Warm the reagent to 37°C before use.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial dilutions to obtain a range of concentrations.

-

Prepare a standard curve using a series of concentrations of FeSO₄ or Trolox.

-

-

Assay Protocol (Microplate Method):

-

Add 10 µL of the sample or standard solutions to the wells of a 96-well plate.

-

Add 190 µL of the FRAP reagent to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm using a microplate reader.

-

-

Calculation: The antioxidant capacity is determined from the standard curve of Fe²⁺ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents.

References

Application Notes: Cell-based Assays for Determining the Anti-inflammatory Effects of Kaempferol 3-gentiobioside

Introduction

Kaempferol 3-gentiobioside (K3G) is a flavonoid glycoside found in various plants.[1] Related kaempferol compounds have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3] The anti-inflammatory properties are of significant interest, with studies indicating that kaempferol and its derivatives can modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4] These pathways regulate the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

Cell-based assays are indispensable tools for screening and characterizing the anti-inflammatory potential of compounds like K3G. They provide a controlled in vitro environment that mimics physiological responses to inflammatory stimuli, allowing for the quantitative assessment of a compound's efficacy in inhibiting the production of inflammatory markers. This document provides detailed protocols for a panel of cell-based assays designed to evaluate the anti-inflammatory effects of this compound.

Mechanism of Action Overview

Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), activate cell surface receptors (e.g., Toll-like Receptor 4), triggering downstream signaling cascades. The two primary pathways implicated in inflammation are the NF-κB and MAPK pathways. Activation of these pathways leads to the transcription and synthesis of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines. Kaempferol and its derivatives have been shown to suppress the activation of both NF-κB and MAPK pathways, thereby reducing the expression of these inflammatory mediators.

References

- 1. NOTCH pathway was involved in Kaempferol 3-O-gentiobioside attenuated airway inflammation and mucus hypersecretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of Kaempferol 3-Gentiobioside: Application Notes and Protocols